molecular formula C9H20N2O B1476938 1-(1-(2-Aminoethyl)piperidin-2-yl)ethan-1-ol CAS No. 1864358-67-7

1-(1-(2-Aminoethyl)piperidin-2-yl)ethan-1-ol

Cat. No.: B1476938
CAS No.: 1864358-67-7
M. Wt: 172.27 g/mol
InChI Key: OHYNWLOTTLBZIN-UHFFFAOYSA-N
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Description

1-(1-(2-Aminoethyl)piperidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C9H20N2O . It is also known as 1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2O.2ClH/c1-8(12)9-2-5-11(6-3-9)7-4-10;;/h8-9,12H,2-7,10H2,1H3;2*1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 158.24 . It is a liquid at room temperature and is partly miscible in water . The compound has a density of 0.899 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Derivative Development

Researchers have developed methods for synthesizing and characterizing derivatives of 1-substituted piperidines, including 1-(1-(2-Aminoethyl)piperidin-2-yl)ethan-1-ol, for their pharmacological properties. These derivatives are pivotal in developing new compounds with enhanced biological activities, such as antibacterial and antifungal properties, demonstrating their versatility in medicinal chemistry (Vardanyan, 2018).

Building Blocks for Crown Ethers

The compound has been utilized as a valuable building block for synthesizing functionalized crown ethers. This is crucial for creating specialized molecules with applications in host-guest chemistry, where crown ethers play a significant role in molecular recognition processes (Nawrozkij et al., 2014).

Antimicrobial Applications

In the realm of antimicrobial research, derivatives of this compound have been synthesized and shown to possess significant antibacterial activities. This showcases the potential of such compounds in developing new antimicrobial agents to combat resistant bacterial strains (Merugu et al., 2010).

Catalyst for Organic Synthesis

The use of nano magnetite as a catalyst for synthesizing 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol derivatives underlines the importance of this compound in facilitating efficient organic reactions. This illustrates the compound's role in enhancing reaction efficiency and product yield in organic synthesis (Mokhtary & Torabi, 2017).

Fluorescent Materials and Second Harmonic Generation

The compound has also been incorporated into heterocyclic building blocks, leading to the creation of materials that exhibit strong fluorescence and, in some cases, significant second harmonic generation (SHG) activity. These materials are promising for applications in optoelectronics and nonlinear optics, demonstrating the compound's utility in advanced material science (Raghavaiah et al., 2016).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-[1-(2-aminoethyl)piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(12)9-4-2-3-6-11(9)7-5-10/h8-9,12H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYNWLOTTLBZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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